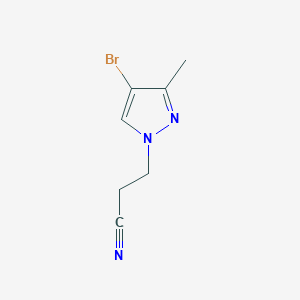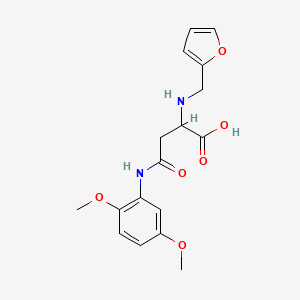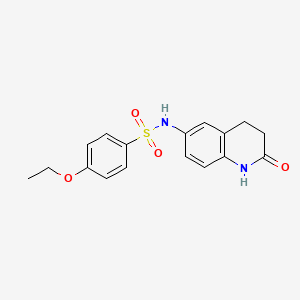![molecular formula C19H17FN2O3 B2817407 6-(2,5-Dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one CAS No. 922914-11-2](/img/structure/B2817407.png)
6-(2,5-Dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,5-Dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one is a useful research compound. Its molecular formula is C19H17FN2O3 and its molecular weight is 340.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer, Antiangiogenic, and Antioxidant Agents
Pyridazinones are acknowledged for their broad spectrum of biological activities, including anticancer, antiangiogenic, and antioxidant properties. A study synthesized and evaluated new pyridazinone derivatives, highlighting their inhibitory effects on human cancer cell lines and their potential to inhibit proangiogenic cytokines involved in tumor progression. Compounds exhibited significant antiangiogenic activity and radical scavenging activity, comparable to or better than standard treatments in some cases (Kamble et al., 2015).
Enzyme Inhibition and Molecular Modeling
The inhibitory effects of pyridazinone derivatives on specific phosphodiesterase enzymes (PDE3 and PDE4) were investigated, revealing specific inhibition of PDE4 by most compounds tested. N-substitution was found beneficial for PDE4 inhibition, highlighting the potential of these compounds in enzyme inhibition and the importance of molecular modeling in understanding their mechanisms (Van der Mey et al., 2001).
Precursors for Heterocyclic Systems
Pyridazinone derivatives have been utilized as valuable precursors for synthesizing benzo-annelated heterocyclic systems. The versatility of these compounds in organic synthesis facilitates access to novel heterocycles with potential pharmaceutical applications (Heinisch et al., 1994).
Photophysical and Electrochemical Properties
The synthesis and characterization of pyridazinone derivatives have provided insights into their photophysical and electrochemical properties. These studies reveal potential applications in materials science, particularly in developing novel materials with specific optical and electronic properties (Golla et al., 2020).
Antitumor Activity
Novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety were synthesized and characterized, demonstrating significant inhibitory activity against specific cancer cell lines. The structure-activity relationship analysis provided insights into modifications that enhance anticancer activity, offering a foundation for further drug development (Qin et al., 2020).
Propiedades
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-15-7-9-18(25-2)16(11-15)17-8-10-19(23)22(21-17)12-13-3-5-14(20)6-4-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGLNUAOOCEVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2817324.png)
![3-cyclopentyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2817325.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2817326.png)
![1-(furan-2-ylmethyl)-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2817327.png)
![N-(3-(2-ethylpiperidin-1-yl)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2817334.png)

![8-((4-Methoxyphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2817336.png)


![Tricyclo[3.2.1.02,4]octane-3-carboxylic acid](/img/structure/B2817340.png)
![2-[(1-Ethylpyrrolidin-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2817342.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide](/img/structure/B2817344.png)
![N-[[2-(Azepan-1-yl)pyridin-4-yl]methyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2817345.png)
![Benzo[d][1,3]dioxol-5-yl(4-(morpholinosulfonyl)piperazin-1-yl)methanone](/img/structure/B2817347.png)
